Stereoselective Binding to GABAB Receptors: GABA vs. Baclofen and 3-OH-GABA
A comparative study on rat brain membranes demonstrates that (R)-baclofen is significantly more potent than (R)-3-OH-GABA at GABAB receptor binding sites, exhibiting a five-fold difference in affinity . This highlights that even closely related GABA analogs display non-equivalent interactions due to stereochemical constraints.
| Evidence Dimension | GABAB Receptor Binding Affinity (Relative Potency) |
|---|---|
| Target Compound Data | GABA serves as the endogenous ligand and baseline comparator |
| Comparator Or Baseline | (R)-Baclofen and (R)-3-OH-GABA |
| Quantified Difference | (R)-Baclofen is approximately 5 times more potent than (R)-3-OH-GABA |
| Conditions | In vitro inhibition of [3H]GABA binding to rat brain membrane preparations. |
Why This Matters
This data underscores that the (R)-isomer of baclofen is not a simple substitute for GABA or its hydroxylated analog, providing a clear quantitative basis for selecting the correct stereoisomer for GABAB-focused studies.
